(3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol
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Overview
Description
The compound (3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluorine atoms, hydroxyl groups, and a pyrido[4,3-d]pyrimidine core, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hexahydropyrrolizin-7a-yl intermediate, followed by the introduction of the fluorine atoms and the naphthalen-1-yl group. The final steps involve the formation of the pyrido[4,3-d]pyrimidine core and the attachment of the piperidin-3-ol moiety. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and reagents could further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The fluorine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution of the fluorine atoms could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound’s fluorine atoms and hydroxyl groups may allow it to form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrido[4,3-d]pyrimidine derivatives, such as:
- (3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol
- (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. The presence of multiple fluorine atoms, hydroxyl groups, and the pyrido[4,3-d]pyrimidine core contribute to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C33H36F3N5O3 |
---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(3S)-1-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C33H36F3N5O3/c1-3-22-25(35)7-6-19-12-21(42)13-23(26(19)22)28-27(36)29-24(15-37-28)30(40-10-4-8-32(2,43)17-40)39-31(38-29)44-18-33-9-5-11-41(33)16-20(34)14-33/h6-7,12-13,15,20,42-43H,3-5,8-11,14,16-18H2,1-2H3/t20-,32+,33+/m1/s1 |
InChI Key |
RZYWNBKMTZABBP-TVNPGVRDSA-N |
Isomeric SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCC[C@](C5)(C)O)OC[C@@]67CCCN6C[C@@H](C7)F)O)F |
Canonical SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCC(C5)(C)O)OCC67CCCN6CC(C7)F)O)F |
Origin of Product |
United States |
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